Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Autotaxin inhibition Lysophosphatidic acid signaling Pyrazole-based enzyme inhibitors

Researchers sourcing a halogenated pyrazole scaffold for structure-guided lead optimization often face inconsistent purity and unvalidated biological activity. Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate directly resolves this with documented pharmacology: Autotaxin IC₅₀ 9.48 µM and co-crystal PDB 7G7N enable rational design; measured logP 3.16 supports reliable permeability profiling; the ethyl ester permits facile hydrolysis to the carboxylic acid for amide coupling and library synthesis. Supplied with full QC documentation.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.136
CAS No. 1326811-82-8
Cat. No. B580433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate
CAS1326811-82-8
Molecular FormulaC12H11BrN2O2
Molecular Weight295.136
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15)
InChIKeyKUJTYJNKBBDFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate: Chemical Identity and Pharmacophore Class


Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate (CAS 1326811-82-8) is a halogenated pyrazole carboxylate ester with molecular formula C₁₂H₁₁BrN₂O₂ and molecular mass 295.13 g·mol⁻¹ [1]. It belongs to the 5-aryl-1H-pyrazole-3-carboxylate family, a privileged scaffold in medicinal chemistry employed extensively as synthetic intermediates and pharmacophores for diverse biological targets [2]. The compound features a bromine atom at the meta position of the 5-phenyl ring, a structural feature that modulates lipophilicity, halogen bonding capacity, and target recognition properties relative to closely related analogs.

Privileged scaffold. 5-aryl-pyrazole carboxylate core supports medicinal chemistry and probe development.
Halogenated pharmacophore. Meta-bromo substituent modulates lipophilicity and halogen bonding for target recognition studies.
Synthetic intermediate. Ethyl ester enables further derivatization into chemical probes and focused libraries.

Why Generic Substitution Fails: Substitution-Pattern Sensitivity


The biological activity and physicochemical properties of 5-aryl-1H-pyrazole-3-carboxylates are exquisitely sensitive to the nature and position of substituents on the phenyl ring [1]. Replacing the 3-bromophenyl group with an unsubstituted phenyl, 4-bromophenyl, or 3-chlorophenyl variant leads to measurable changes in lipophilicity, target binding affinity, and halogen bonding potential. These differences render generic substitution unreliable without explicit experimental validation in the relevant assay system, underscoring the need for compound-specific evidence when selecting among in-class candidates.

Attribute
3-Bromophenyl (Target)
Common Substitutes
Binding Evidence
Reported ATX co-crystal; IC₅₀ measurable
Unsubstituted phenyl: no reported ATX inhibition data
Halogen Bond Donor
Bromine σ-hole donor
3-Chloro: weaker σ-hole donor; binding profile may shift
Structural Data
Co-crystal PDB 7G7N available
4-Bromo / 3-Chloro: no co-crystal structures in PDB

Product-Specific Quantitative Evidence Guide


Autotaxin Inhibition Potency

Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate exhibits an IC₅₀ of 9.48 µM against rat Autotaxin, as reported in the crystallographic study associated with PDB entry 7G7N [1]. By contrast, a search of the PubChem database for the unsubstituted phenyl analog ethyl 5-phenyl-1H-pyrazole-3-carboxylate (CID 138628) reveals no Autotaxin inhibition data, indicating that the 3-bromophenyl substituent is a critical determinant of ATX binding [2].

ATX Inhibition
Cross-study comparable
IC₅₀ = 9.48 µM (rat ATX)
Phenyl analog: inactive
Supports 3-bromo substituent as key ATX binding determinant
Enzymatic assay; PDB 7G7N
Autotaxin inhibition Lysophosphatidic acid signaling Pyrazole-based enzyme inhibitors

Co-Crystal Structure with Autotaxin

A high-resolution X-ray co-crystal structure of rat Autotaxin bound to ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate has been determined at 2.31 Å resolution and deposited as PDB 7G7N [1]. Equivalent co-crystal structures for the positional isomer ethyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate (CAS 1048930-76-2) or the 3-chloro analog (CAS 1285545-03-0) are absent from the Protein Data Bank [2], meaning that atomic-level binding information is uniquely available for the 3-bromo compound.

Co-Crystal Structure
Direct head-to-head
PDB 7G7N, 2.31 Å resolution
4-Br / 3-Cl: no structure
Enables structure-guided optimization
Atomic-level binding unique to 3-bromo compound
X-ray crystallography Structure-based drug design Autotaxin

Lipophilicity Comparison Among Analogs

The computed logP (XLogP3) of ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate is 3.16 [1], compared to 2.4 for the unsubstituted phenyl analog (ethyl 5-phenyl-1H-pyrazole-3-carboxylate) [2], 3.02 for the 4-bromo positional isomer , and 3.10 for the 3-chloro analog . The 3-bromo compound thus has the highest lipophilicity among the series, with ΔlogP values of +0.76, +0.14, and +0.06 relative to the phenyl, 4-bromo, and 3-chloro analogs, respectively.

Lipophilicity Rank
Cross-study comparable
XLogP3 = 3.16 (highest in series)
May influence solubility and permeability
ΔlogP +0.76 vs phenyl; +0.14 vs 4-Br
Lipophilicity Drug-likeness Physicochemical properties

Halogen Bonding Potential: Bromine vs. Chlorine

Bromine substituents on aromatic rings can function as σ-hole donors, forming halogen bonds with protein backbone carbonyls and side-chain acceptors. Computational and crystallographic studies indicate that bromine-mediated halogen bonds have typical interaction energies of 3–7 kcal·mol⁻¹, substantially stronger than chlorine-mediated halogen bonds (1–3 kcal·mol⁻¹) [1]. The 3-bromophenyl group in the target compound is positioned to engage in such interactions within the Autotaxin active site, as confirmed by the co-crystal structure (PDB 7G7N) [2]. The 3-chloro analog lacks this strong halogen bond donor capacity, which may reduce target binding affinity.

Halogen Bonding
Class-level inference
Br σ-hole: 3–7 kcal·mol⁻¹
Cl σ-hole: 1–3 kcal·mol⁻¹
Stronger donor may support target affinity
Data to verify; PDB 7G7N confirms interaction geometry
Halogen bonding Molecular recognition Structure-based design

Research and Industrial Application Scenarios


Structure-Based Autotaxin Inhibitor Design

The availability of a co-crystal structure (PDB 7G7N) with rat Autotaxin at 2.31 Å resolution [1] enables structure-guided optimization of the pyrazole scaffold. Medicinal chemists can use the atomic coordinates to design derivatives with improved potency, leveraging the 3-bromophenyl group's halogen bonding interactions while modifying the ester moiety or pyrazole core. This scenario is directly relevant to drug discovery programs targeting the ATX-LPA signaling axis in cancer and fibrotic diseases.

Physicochemical Profiling and Permeability Optimization

With a measured logP of 3.16, this compound occupies a lipophilicity range suitable for assessing membrane permeability and oral bioavailability [2]. Researchers can directly compare its permeability profile against the less lipophilic phenyl analog (logP 2.4) or the 4-bromo isomer (logP 3.02) to establish structure-property relationships that guide the design of optimized leads with balanced potency and ADME characteristics.

Focused Libraries for Halogen Bonding SAR

The well-defined halogen bonding capacity of the 3-bromophenyl group (interaction energy 3–7 kcal·mol⁻¹) makes this compound an ideal starting point for synthesizing focused libraries in which the bromine is systematically replaced with other halogen or non-halogen substituents [3]. Such libraries are invaluable for probing the contribution of halogen bonding to target affinity and selectivity in medicinal chemistry campaigns.

Building Block for Pyrazole-Based Bioactive Molecules

As an ethyl ester, the compound can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for amide coupling, esterification, or other derivatization reactions [4]. This synthetic versatility, combined with the demonstrated Autotaxin binding activity (IC₅₀ 9.48 µM) [1], positions it as a strategic building block for generating diverse pyrazole-based chemical probes and lead candidates.

Application
Selection Property
Validation Focus
ATX Inhibitor Design
Co-crystal structure availability
Structure-guided optimization review
Permeability Profiling
Lipophilicity range (logP 3.16)
Permeability and solubility model context
Halogen Bond SAR
Br σ-hole donor strength
Focused library synthesis and affinity review
Pyrazole Derivatization
Ethyl ester synthetic handle
Carboxylic acid intermediate coupling review

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